molecular formula C19H15ClN6OS2 B489317 N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-acetamide CAS No. 496021-80-8

N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-acetamide

Cat. No.: B489317
CAS No.: 496021-80-8
M. Wt: 442.9g/mol
InChI Key: MHIWUIHNDOQBPQ-UHFFFAOYSA-N
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Description

N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a tetrazole ring, and a chlorobenzyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the chlorobenzyl group. The tetrazole ring is then synthesized and attached to the thiazole ring through a sulfanyl linkage. The final step involves the formation of the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques are also crucial to ensure the final product meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(2-Bromo-benzyl)-thiazol-2-yl]-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-acetamide
  • N-[5-(2-Fluoro-benzyl)-thiazol-2-yl]-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-acetamide

Uniqueness

N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-acetamide is unique due to the presence of the chlorobenzyl group, which can influence its reactivity and interaction with biological targets. This makes it distinct from similar compounds with different substituents on the benzyl group.

Biological Activity

N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound features a thiazole moiety linked to a tetrazole group via a sulfanyl acetamide. The presence of the chloro-benzyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds similar to this compound. The following table summarizes key findings from relevant research:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
BTA derivative 4 MCF-7 (Breast cancer)0.4Induces apoptosis via procaspase activation
BTA derivative 19 CCRF-CEM (Leukemia)12.2Inhibits cell proliferation
BTA derivative 20 DU-145 (Prostate cancer)8.1Targets Bcl-2 proteins

Case Studies

  • Study on Benzothiazole Derivatives : A study by Kumbhare et al. demonstrated that benzothiazole derivatives exhibit significant cytotoxicity against various cancer cell lines, with some derivatives showing IC50 values in the low micromolar range. Notably, the introduction of specific substituents on the benzothiazole ring was found to enhance anticancer activity significantly .
  • Thiazole as Antitumor Agents : Research indicated that thiazole-containing compounds displayed promising anticancer properties through apoptosis induction and cell cycle arrest mechanisms. The structure activity relationship revealed that electron-donating groups on the phenyl ring significantly improved activity against cancer cells .
  • Tetrazole and Thiazole Synergy : The combination of tetrazole and thiazole rings in molecular design has been shown to enhance biological activity, particularly in terms of cytotoxicity against various tumor cell lines. This suggests that this compound may leverage similar mechanisms for its anticancer effects .

The proposed mechanisms for the anticancer activity of this compound include:

  • Apoptosis Induction : Several derivatives have been shown to activate caspases, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : Compounds have been reported to interfere with cell cycle progression, particularly at the G1/S phase transition.
  • Inhibition of Oncogenic Pathways : Some studies suggest that these compounds may inhibit key signaling pathways involved in tumor growth and metastasis.

Structure-Activity Relationship (SAR)

The SAR analysis highlights several critical factors influencing the biological activity of thiazole and tetrazole derivatives:

  • Substituent Effects : The presence and type of substituents on the aromatic rings significantly affect potency.
  • Chlorine Substitution : The introduction of chlorine atoms has been associated with enhanced lipophilicity and increased interaction with cellular targets.

Properties

IUPAC Name

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN6OS2/c20-16-9-5-4-6-13(16)10-15-11-21-18(29-15)22-17(27)12-28-19-23-24-25-26(19)14-7-2-1-3-8-14/h1-9,11H,10,12H2,(H,21,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHIWUIHNDOQBPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=NC=C(S3)CC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN6OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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